molecular formula C6H12F2O B13522833 6,6-Difluorohexan-1-ol

6,6-Difluorohexan-1-ol

Cat. No.: B13522833
M. Wt: 138.16 g/mol
InChI Key: VVYYCUYDINGEMB-UHFFFAOYSA-N
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Description

6,6-Difluorohexan-1-ol is an organic compound characterized by the presence of two fluorine atoms attached to the sixth carbon of a hexanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluorohexan-1-ol typically involves the fluorination of hexanol derivatives. One common method is the nucleophilic substitution reaction where a hexanol derivative is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6,6-Difluorohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form difluorohexane.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 6,6-difluorohexanal or 6,6-difluorohexanone.

    Reduction: Formation of 6,6-difluorohexane.

    Substitution: Formation of various substituted hexanol derivatives depending on the substituent introduced.

Scientific Research Applications

6,6-Difluorohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that may exhibit enhanced biological activity and stability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation and improved performance in extreme conditions.

Mechanism of Action

The mechanism of action of 6,6-Difluorohexan-1-ol involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interaction with enzymes and receptors. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon, enhancing the compound’s stability and potentially altering its biological activity.

Comparison with Similar Compounds

Similar Compounds

    6-Fluorohexan-1-ol: Contains a single fluorine atom and exhibits different reactivity and properties.

    6,6-Difluorohexane: Lacks the hydroxyl group, resulting in different chemical behavior and applications.

    1,1-Difluorohexane: Fluorine atoms are positioned differently, leading to variations in chemical and physical properties.

Uniqueness

6,6-Difluorohexan-1-ol is unique due to the specific positioning of the fluorine atoms and the presence of the hydroxyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H12F2O

Molecular Weight

138.16 g/mol

IUPAC Name

6,6-difluorohexan-1-ol

InChI

InChI=1S/C6H12F2O/c7-6(8)4-2-1-3-5-9/h6,9H,1-5H2

InChI Key

VVYYCUYDINGEMB-UHFFFAOYSA-N

Canonical SMILES

C(CCC(F)F)CCO

Origin of Product

United States

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